Hydrogen Bond Donor Capacity: 2,2-Difluoroethyl (CF₂H) Versus Trifluoromethyl (CF₃) and Methyl (CH₃) Groups
The 2,2-difluoroethyl (CF₂H) group functions as a lipophilic hydrogen bond donor, a property that is absent in the trifluoromethyl (CF₃) group and substantially weaker in unfluorinated methyl (CH₃) groups. This difference in hydrogen bond donor capacity has quantifiable impacts on molecular recognition and drug-target binding interactions [1].
| Evidence Dimension | Hydrogen Bond Donor Capacity |
|---|---|
| Target Compound Data | CF₂H group: Functions as lipophilic hydrogen bond donor |
| Comparator Or Baseline | CF₃ group: No hydrogen bond donor capacity; CH₃ group: Negligible to weak HBD capacity |
| Quantified Difference | Qualitative presence versus absence of HBD functionality; quantitative binding affinity differences dependent on specific target context |
| Conditions | General principle in medicinal chemistry; demonstrated across multiple target classes and in hypervalent iodine-mediated 2,2-difluoroethylation reactions of pharmaceutically relevant nucleophiles |
Why This Matters
For procurement decisions in drug discovery programs, this functional distinction determines whether a compound can engage specific hydrogen-bonding interactions in a target binding pocket, directly impacting potency and selectivity optimization strategies.
- [1] Das, S., McIvor, C., Greener, A., Suwita, C., Argent, S.P., O'Duill, M.L. 2,2-Difluoroethylation of Heteroatom Nucleophiles via a Hypervalent Iodine Strategy. Angewandte Chemie International Edition 2024, e202410954. View Source
